1-Naphthalenecarboxylic acid,4-nitrophenyl ester

Description

“1-Naphthalenecarboxylic acid,4-nitrophenyl ester” is a term often used to describe a range of blue pigments, but in the context of chemistry, it typically refers to compounds like Prussian blue. Prussian blue, also known as iron(III) hexacyanoferrate(II), is a deep blue pigment that has been used historically in art and industry. It is known for its intense color and stability, making it a valuable compound in various applications.

Properties

CAS No. |

50638-24-9 |

|---|---|

Molecular Formula |

C20H16N4O2 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

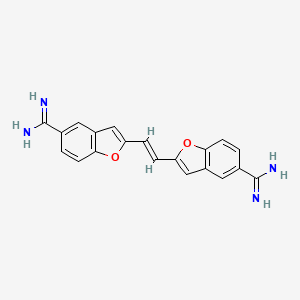

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |

InChI |

InChI=1S/C20H16N4O2/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16/h1-10H,(H3,21,22)(H3,23,24)/b4-3+ |

InChI Key |

MBFLUZMECMTQLU-ONEGZZNKSA-N |

SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |

Isomeric SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |

Other CAS No. |

65426-90-6 |

Synonyms |

true blue true blue dihydrochloride, (E)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Prussian blue is synthesized through the oxidation of ferrous ferrocyanide salts. The traditional method involves mixing solutions of iron(II) sulfate and potassium ferrocyanide, followed by oxidation. The reaction can be represented as: [ \text{Fe}^{2+} + \text{[Fe(CN)}_6]^{4-} \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 ]

Industrial Production Methods: In industrial settings, Prussian blue is produced by reacting iron(III) chloride with potassium ferrocyanide under controlled conditions. The reaction is carried out in aqueous solution, and the resulting precipitate is filtered, washed, and dried to obtain the pigment.

Chemical Reactions Analysis

Types of Reactions: Prussian blue undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to form Prussian white, a colorless compound, and oxidized back to Prussian blue.

Substitution Reactions: The cyanide ligands in Prussian blue can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

Reducing Agents: Sodium borohydride or hydrazine can be used for reduction.

Major Products:

Prussian White: Formed by the reduction of Prussian blue.

Modified Prussian Blue: Formed by substitution reactions with other ligands.

Scientific Research Applications

Prussian blue has a wide range of applications in scientific research:

Chemistry: Used as a pigment and in analytical chemistry for detecting iron.

Biology: Employed in histology as a stain for detecting iron in biological tissues.

Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.

Industry: Utilized in the production of blueprints and as a dye for textiles and paper.

Mechanism of Action

Prussian blue acts by binding to certain metal ions, such as cesium and thallium, in the gastrointestinal tract. This binding prevents the metals from being absorbed into the bloodstream and facilitates their excretion from the body. The compound’s structure, which includes a cubic lattice of iron and cyanide ions, allows it to effectively trap these metal ions.

Comparison with Similar Compounds

Prussian blue is unique among blue pigments due to its intense color and stability. Similar compounds include:

Turnbull’s Blue: Chemically identical to Prussian blue but historically considered a different compound.

Berlin Blue: Another name for Prussian blue.

Parisian Blue: Yet another name for Prussian blue.

Prussian blue stands out due to its historical significance, diverse applications, and unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.